molecular formula C5H7N3O2S B2681196 4-Methanesulfonylpyrimidin-2-amine CAS No. 1368103-91-6

4-Methanesulfonylpyrimidin-2-amine

Cat. No.: B2681196
CAS No.: 1368103-91-6
M. Wt: 173.19
InChI Key: OCHBVSHNMNOIBB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methanesulfonylpyrimidin-2-amine typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps :

    Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.

    Aromatization: Conversion of the intermediate to an aromatic compound.

    S-Methylation: Introduction of a methylsulfonyl group.

    Oxidation: Oxidation of the methyl group to form the sulfonyl compound.

    Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-Methanesulfonylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

4-Methanesulfonylpyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-methylsulfonylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-11(9,10)4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHBVSHNMNOIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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